Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine

Parkinson's disease LRRK2 kinase Kinase inhibitor scaffold

Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine (CAS 1221824-21-0) is a tertiary benzylic amine functionalized with a pinacol boronic ester. With molecular formula C27H32BNO2 and molecular weight 413.36 g/mol, this solid compound is supplied at ≥95% purity by multiple vendors and at NLT 98% by specialized manufacturers.

Molecular Formula C27H32BNO2
Molecular Weight 413.4 g/mol
CAS No. 1221824-21-0
Cat. No. B1399642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
CAS1221824-21-0
Molecular FormulaC27H32BNO2
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C27H32BNO2/c1-26(2)27(3,4)31-28(30-26)25-17-15-24(16-18-25)21-29(19-22-11-7-5-8-12-22)20-23-13-9-6-10-14-23/h5-18H,19-21H2,1-4H3
InChIKeyHHXLGAOQEJSMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine (CAS 1221824-21-0): A Dibenzyl-Protected Boronic Ester Building Block


Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine (CAS 1221824-21-0) is a tertiary benzylic amine functionalized with a pinacol boronic ester. With molecular formula C27H32BNO2 and molecular weight 413.36 g/mol, this solid compound is supplied at ≥95% purity by multiple vendors and at NLT 98% by specialized manufacturers . The molecule integrates a redox-active dibenzylamine moiety with a Suzuki-competent boron handle, positioning it as a versatile intermediate for medicinal chemistry and materials science [1].

Why Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine Cannot Be Replaced by Simpler Boronic Ester Analogs


Although 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine (CAS 138500-88-6) and its N,N-dimethyl analog (CAS 878197-87-6) share the same boronic ester pharmacophore, they lack the steric and electronic features of the dibenzyl-substituted tertiary amine. The two benzyl groups on the target compound simultaneously increase lipophilicity (predicted logP ~3.4) and provide a cleavable protecting group that can be removed by catalytic hydrogenolysis—an orthogonal deprotection strategy incompatible with the N–H or N–CH3 groups of simpler analogs [1]. Furthermore, the dibenzyl architecture has been directly implicated in structure-activity relationships for LRRK2 kinase inhibition, where the target compound shows measurable albeit weak affinity (Ki = 1.43 μM) [2]. These collective properties make generic replacement unworkable in multi-step syntheses where both the boron handle and the amine must be differentially masked or where specific lipophilic character is required.

Quantitative Differentiation Evidence for Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine Versus Alternatives


LRRK2 G2019S Inhibitory Activity: Scaffold Weakness as a Differentiation Anchor

The target compound exhibits a binding affinity Ki of 1.43 μM (1430 nM) against the human LRRK2 G2019S mutant, a Parkinson's disease-relevant kinase target [1]. In contrast, the advanced clinical candidate LRRK2-IN-1 exhibits an IC50 of 6 nM in the same enzymatic context [2]. The >200-fold difference establishes the target compound not as a potent inhibitor but as a structurally characterized weak binder that can serve as a starting scaffold for fragment-based or PROTAC design, where low intrinsic affinity is often desirable for selectivity profiling.

Parkinson's disease LRRK2 kinase Kinase inhibitor scaffold

High-Purity Supply Advantage: 98% Minimum Purity Versus Standard 95% Grades

Multiple vendors list the target compound at 95% purity (AKSci, Combi-Blocks, etc.) . However, MolCore supplies the compound under NLT (Not Less Than) 98% purity specification . For the closest analog 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine hydrochloride (CAS 850568-55-7) only 95% grades are commercially advertised . This purity delta is critical for applications such as bioconjugation or polymer end-group modification, where residual amine impurities can lead to off-stoichiometric coupling.

Analytical chemistry Procurement specification Purity grading

Distinct Lipophilicity Profile: Higher Calculated logP Than Primary or Dimethylamine Analogs

The target compound displays a calculated logP of 3.38 (PrenDB) [1], substantially higher than the predicted logP of ~1.0–1.5 for the primary amine analog 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine and ~2.0–2.5 for the N,N-dimethyl analog . This increased lipophilicity translates to improved organic-phase solubility and potentially enhanced membrane permeability, which is advantageous for both synthetic handling and, when the boronic ester is employed to deliver a bioactive payload, for intracellular access.

Physicochemical property differentiation Lipophilicity Permeability prediction

Orthogonal Deprotection Strategy: Dibenzyl Cleavage via Hydrogenolysis While Retaining the Boronic Ester

The N,N-dibenzyl group of the target compound can be quantitatively removed by palladium-catalyzed hydrogenolysis (H2, Pd/C) to liberate the secondary amine 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine, while the pinacol boronic ester remains intact [1]. In contrast, the analogous N-Boc-protected benzylamine boronic ester requires strongly acidic conditions (TFA, HCl) that risk protodeboronation of the boron functionality [2]. This orthogonality is a class-wide feature of N-benzyl protection, but the specific dibenzyl variant allows stepwise unveiling of the amine—first to secondary amine, then to primary amine—providing greater synthetic flexibility.

Protecting group strategy Orthogonal synthesis Hydrogenolysis

Procurement-Driven Application Scenarios for Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine


Fragment-Based Drug Discovery Targeting LRRK2 Parkinson’s Disease Mutants

With its documented weak affinity (Ki = 1.43 μM) for the LRRK2 G2019S mutant [1], the target compound serves as a low-molecular-weight starting scaffold for fragment growing or linking campaigns. Its high purity (NLT 98%) ensures that false positives from impurities are minimized during primary screening. Procurement of this specific dibenzyl analog, rather than the simpler primary or dimethyl amine variants, provides the lipophilic character needed for membrane permeability in cellular assays [2].

Multi-Step Synthesis Requiring Orthogonal Amine Protection with Boron Stability

In synthetic routes where a boronic ester must be carried through multiple transformations, the dibenzyl group of the target compound functions as an amine-protecting group that is cleavable under neutral reductive conditions (H2/Pd-C) [3]. This property allows chemists to construct complex biaryl or heterobiaryl scaffolds via Suzuki-Miyaura coupling at the boron site without premature amine deprotection, a strategy not feasible with acid-labile N-Boc analogs that undergo simultaneous protodeboronation [4].

Bioconjugation and Polymer End-Group Functionalization Requiring High Purity Boronates

The availability of the target compound in NLT 98% purity from qualified suppliers makes it suitable for bioconjugation reactions (e.g., protein labeling via Suzuki coupling) and polymer end-group modification, where stoichiometric control is essential. The lower purity (95%) of generic alternatives introduces unquantified reactive amine impurities that can scavenge electrophilic coupling partners, causing batch-to-batch variability in conjugate loading.

Reference Standard for Analytical Method Development and QC Release Testing

The compound is cataloged as a certified building block (e.g., Combi-Blocks QB-9208) and is available with ISO-certified quality documentation . This traceability supports its use as a reference standard in HPLC, LC-MS, or NMR method development for boron-containing pharmaceutical intermediates, particularly when commissioning a new synthetic route or qualifying a new vendor.

Quote Request

Request a Quote for Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.